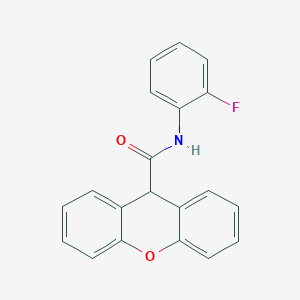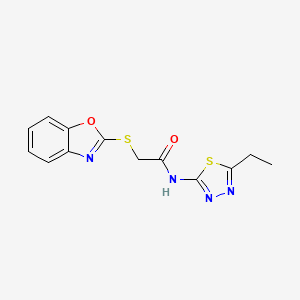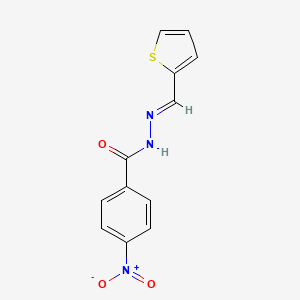
N-(2-fluorophenyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
N-(2-Fluorophenyl)-9H-xanthene-9-carboxamide is synthesized through complex processes involving nucleophilic substitution reactions, alkaline hydrolysis, and polycondensation. For instance, in the synthesis of related xanthene units, 9,9-bis[4-(4-carboxyphenoxy)-3-methylphenyl]xanthene (BCAMPX) was prepared from the nucleophilic substitution reaction of 9,9-bis(4-hydroxy-3-methylphenyl)xanthene with p-fluorobenzonitrile, followed by alkaline hydrolysis (Guo et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to N-(2-Fluorophenyl)-9H-xanthene-9-carboxamide typically includes xanthene units, often combined with other aromatic groups. These structures are often amorphous and exhibit high glass transition temperatures, indicating significant thermal stability (Jiang et al., 2010).
Chemical Reactions and Properties
The chemical properties of N-(2-Fluorophenyl)-9H-xanthene-9-carboxamide and similar compounds are characterized by reactions involving nucleophilic aromatic substitution, alkaline hydrolysis, and polycondensation. These reactions yield products that are soluble in various polar solvents and capable of forming transparent, flexible films (Sheng et al., 2009).
Physical Properties Analysis
Compounds containing xanthene units, similar to N-(2-Fluorophenyl)-9H-xanthene-9-carboxamide, exhibit high thermal stability with glass transition temperatures ranging significantly. These physical properties are indicative of their potential applications in various fields, such as in polymer science (Hsiao et al., 1999).
Chemical Properties Analysis
The chemical properties of compounds like N-(2-Fluorophenyl)-9H-xanthene-9-carboxamide are defined by their solubility in polar aprotic solvents and their ability to form strong, flexible, and transparent films. This indicates a high degree of utility in materials science and engineering applications (Bacci et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Polyamides with Xanthene Groups
Research has led to the synthesis of novel aromatic polyamides containing xanthene cardo groups, which exhibit remarkable solubility in polar solvents and high thermal stability. These materials, derived from monomers like 9,9-bis[4-(4-carboxyphenoxy)phenyl]xanthene, have potential applications in high-performance polymers due to their excellent mechanical properties and thermal resistance. Transparent, flexible films made from these polymers demonstrate significant tensile strengths and moduli, making them suitable for advanced material applications (Sheng et al., 2009).
Development of Fluorescent Probes
The fluorescein derivatives, closely related to xanthene structures, are explored for their fluorescence properties, which are influenced by their molecular design. The study of these derivatives has led to a better understanding of the photoinduced electron transfer (PET) processes, contributing to the development of highly sensitive fluorescence probes for biological applications. Such probes, including those based on the xanthene structure, are valuable in detecting specific biomolecules or ions within biological systems, offering insights into cellular processes and molecular interactions (Tanaka et al., 2001).
Advanced Fluorographic Techniques
Xanthene derivatives have been utilized in fluorographic techniques for detecting radioactivity within polyacrylamide gels, a method essential in molecular biology research for analyzing proteins and nucleic acids. This application highlights the versatility of xanthene compounds in enhancing detection sensitivity in biochemical assays, thereby facilitating more accurate and efficient research outcomes (Bonner & Laskey, 1974).
Cancer Research Applications
Substituted xanthenes have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating the potential of xanthene derivatives in the development of new anticancer agents. The structure-activity relationships explored in these studies provide valuable insights into designing more effective and targeted therapies for cancer treatment (Giri et al., 2010).
Antimicrobial and Antibiofilm Properties
Xanthene-based compounds have also been investigated for their antimicrobial activities, particularly against strains known for biofilm formation. This research is critical in addressing the challenges posed by antibiotic resistance and the need for new agents capable of preventing or disrupting biofilms, which are protective structures that make bacterial colonies more resistant to conventional treatments (Limban et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO2/c21-15-9-3-4-10-16(15)22-20(23)19-13-7-1-5-11-17(13)24-18-12-6-2-8-14(18)19/h1-12,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSZZPHOHEWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)
![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)
![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)


![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)
![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)
![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)
